![molecular formula C15H18N4O3 B2395566 Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate CAS No. 183866-89-9](/img/no-structure.png)

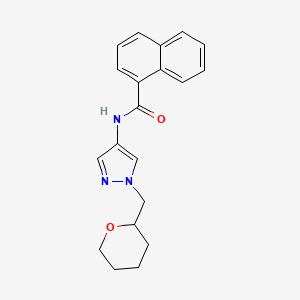

Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

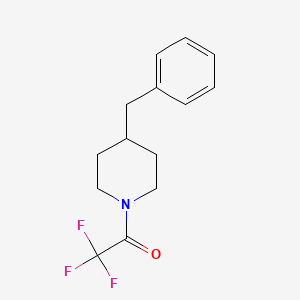

“Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with two nitrogen atoms. One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of “Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate” is not available in the sources I have access to.科学的研究の応用

Antihypertensive Properties

Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate has been investigated for its potential as an antihypertensive agent. Docking studies suggest that derivatives based on (E)-urocanic acid, such as this compound, could serve as leads for developing new AT1 receptor blockers. These blockers play a crucial role in managing hypertension and congestive heart failure .

AT1 Receptor Binding

Researchers synthesized analogues of this compound, varying the substituents at different positions. The newly synthesized molecules were evaluated for their binding affinity to the human AT1 receptor. While some showed moderate or no activity, the study provides insights into the molecular basis of their mode of action. An aliphatic group, similar to losartan, appears important for enhancing binding affinity and activity .

Medicinal Chemistry Insights

Although the biological results didn’t always correlate with high docking scores, this research contributes to our understanding of structure-activity relationships. Medicinal chemists can use these insights to design and synthesize more potent AT1 receptor blockers for hypertension treatment .

作用機序

The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system they interact with . The specific mechanism of action for “Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate” is not available in the sources I have access to.

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate involves the protection of the amine group, followed by the coupling of the protected amine with the imidazole-containing fragment. The resulting intermediate is then deprotected and coupled with the benzyl carbamate fragment to yield the final product.", "Starting Materials": [ "Methylamine", "2-Bromoacetic acid", "Imidazole", "Benzyl chloroformate", "Triethylamine", "Diisopropylethylamine", "N,N-Dimethylformamide", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of methylamine with 2-bromoacetic acid to yield N-[(bromomethyl)carbonyl]methylamine", "Coupling of N-[(bromomethyl)carbonyl]methylamine with imidazole in the presence of triethylamine and diisopropylethylamine to yield N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamic acid tert-butyl ester", "Deprotection of N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamic acid tert-butyl ester with methanol and sodium bicarbonate to yield N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamic acid", "Coupling of N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamic acid with benzyl chloroformate in the presence of triethylamine and N,N-dimethylformamide to yield Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate", "Purification of the final product using ethyl acetate and sodium chloride" ] } | |

CAS番号 |

183866-89-9 |

製品名 |

Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate |

分子式 |

C15H18N4O3 |

分子量 |

302.334 |

IUPAC名 |

benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C15H18N4O3/c1-16-14(20)13(7-12-8-17-10-18-12)19-15(21)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,16,20)(H,17,18)(H,19,21)/t13-/m1/s1 |

InChIキー |

XBOLOBQXXFYJQA-CYBMUJFWSA-N |

SMILES |

CNC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-ol hydrochloride](/img/structure/B2395484.png)

![N-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbonyl)-N'-(4-methoxyphenyl)thiourea](/img/structure/B2395487.png)

![[2-(4-Methylpiperazin-1-yl)-2-(3-thienyl)ethyl]amine](/img/structure/B2395488.png)

![1-[(5-Chloropyrazin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B2395493.png)

![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B2395494.png)

![N-(3-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2395497.png)

![1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine](/img/structure/B2395500.png)